molecular formula C18H10Br2 B3221993 5,8-Dibromobenzo[c]phenanthrene CAS No. 121012-73-5

5,8-Dibromobenzo[c]phenanthrene

Cat. No.: B3221993
CAS No.: 121012-73-5
M. Wt: 386.1 g/mol
InChI Key: PLMVEJSWEFNBNL-UHFFFAOYSA-N
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Description

5,8-Dibromobenzo[c]phenanthrene is a chemical compound with the empirical formula C18H10Br2 . It has a molecular weight of 386.08 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for this compound is BrC1=CC2=C(C(C=CC=C3)=C3C(Br)=C2)C4=CC=CC=C41 . The InChI is 1S/C18H10Br2/c19-16-9-11-10-17(20)13-6-2-4-8-15(13)18(11)14-7-3-1-5-12(14)16/h1-10H .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 386.08 . The compound is solid in form . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .

Scientific Research Applications

Synthesis and Characterization

  • Substitution by Fluorine

    The synthesis of k-region monofluoro- and difluorobenzo(c)phenanthrenes, including 5,8-difluorobenzo(c)phenanthrenes, has been developed for studying metabolic activation and detoxication pathways of polycyclic aromatic hydrocarbons (PAHs). This method highlights the importance of fluorine substitution in understanding carcinogenic potential and metabolic pathways of PAHs (Mirsadeghi et al., 1989).

  • Chiral Molecular Templates

    The synthesis of chiral helical molecular templates based on trans-5,6,6a,7,8,12b-Hexahydro-1,12-dimethylbenzo[c]phenanthrene-5,8-dione demonstrates the potential for creating stereoselective molecular structures, which could have applications in molecular engineering and pharmaceuticals (Cheung et al., 1997).

Molecular Dynamics and Properties

  • Spectroscopy Studies

    Investigation into the electronic absorption, polarized excitation, and circular dichroism spectra of [5]-helicene (dibenzo[c,g]phenanthrene) contributes to understanding the spectroscopic properties of benzo[c]phenanthrene derivatives. These studies are essential for developing advanced materials with specific optical properties (Brown et al., 1971).

  • Electronic Effects in Crowded Systems

    The study of through-space 13C–19F couplings in highly-crowded systems like 1-fluorobenzo[c]phenanthrene provides insights into the electronic effects and molecular dynamics in crowded aromatic systems. This research is significant for designing molecules with specific electronic properties for use in electronic and photonic devices (Hsee & Sardella, 1990).

Biological Activity and Environmental Impact

  • Tumor-Initiating Activity

    The study of tumor-initiating activity of benzo(c)phenanthrene bay-region diol-epoxides on mouse skin suggests the potential carcinogenic nature of certain benzo[c]phenanthrene derivatives. This research is crucial for understanding the environmental and health impacts of PAHs (Levin et al., 1980).

  • Natural Phenanthrenes

    Research on natural phenanthrenes, including derivatives of benzo[c]phenanthrene, has revealed various biological activities such as cytotoxicity, antimicrobial, and anti-inflammatory effects. This indicates the potential of these compounds in pharmaceutical applications (Kovács et al., 2008).

Safety and Hazards

The safety information available indicates that 5,8-Dibromobenzo[c]phenanthrene is harmful if swallowed . It is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Properties

IUPAC Name

5,8-dibromobenzo[c]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br2/c19-16-9-11-10-17(20)13-6-2-4-8-15(13)18(11)14-7-3-1-5-12(14)16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMVEJSWEFNBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C(=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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